REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[CH3:2].C1C(=O)N([Br:17])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
0.248 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting oil
|
Type
|
CUSTOM
|
Details
|
was purified via silica gel chromatography (PE-EtOAC 5:1)
|
Reaction Time |
5 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
BrC(C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |